4-Bromo-2-cyclopropanecarbonylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,12H,1-2H2 |
InChI Key |
VVHOAXYVXSUMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 Bromo 2 Cyclopropanecarbonylphenol
Precursor Synthesis and Functional Group Introduction
The successful synthesis of 4-Bromo-2-cyclopropanecarbonylphenol hinges on the efficient preparation of its precursors and the strategic introduction of the necessary functional groups.
Bromination Strategies for Phenolic Precursors (e.g., Selective Bromination)
The selective bromination of phenols is a critical step in one of the primary synthetic routes. The hydroxyl group of the phenol (B47542) strongly activates the aromatic ring, making it susceptible to polysubstitution. youtube.com Therefore, controlling the reaction conditions is paramount to achieve the desired monobromination at the para-position.
Several reagents and conditions can be employed for the selective bromination of phenols:
Bromine in Nonpolar Solvents: Carrying out the bromination in solvents of low polarity, such as carbon disulfide (CS2) or chloroform (B151607) (CHCl3), at low temperatures can favor the formation of monobromophenols. askfilo.comyoutube.com
N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can provide greater selectivity, particularly for ortho-bromination when used with p-toluenesulfonic acid (p-TsOH) in methanol. nih.gov
Bromine Chloride (BrCl): This reagent can be used for the selective ortho-bromination of phenols in an inert organic solvent. google.com
Hydrogen Peroxide-Hydrogen Bromide System: An aqueous solution of H2O2 and HBr can be used for the efficient and regioselective bromination of para-substituted phenols. researchgate.net
The choice of brominating agent and solvent system significantly impacts the regioselectivity and yield of the desired brominated phenol.
Table 1: Comparison of Bromination Strategies for Phenols
| Brominating Agent | Solvent | Key Advantages |
| Bromine (Br2) | Carbon Disulfide (CS2) | Favors monobromination at low temperatures. askfilo.comyoutube.com |
| N-Bromosuccinimide (NBS) | Methanol with p-TsOH | High selectivity for mono ortho-bromination. nih.gov |
| Bromine Chloride (BrCl) | Inert Organic Solvent | Selective ortho-bromination. google.com |
| H2O2-HBr | Water | Regioselective and high-yielding. researchgate.net |
Introduction of the Cyclopropanecarbonyl Moiety (e.g., from cyclopropanecarboxylic acid derivatives and appropriate coupling agents)
The introduction of the cyclopropanecarbonyl group is typically achieved through a Friedel-Crafts acylation reaction. numberanalytics.comkhanacademy.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, usually from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. numberanalytics.comnih.gov
The key reagents for this transformation are:
Cyclopropanecarbonyl Chloride: This is a common acylating agent, readily prepared from cyclopropanecarboxylic acid. ontosight.ai
Lewis Acid Catalysts: Aluminum chloride (AlCl3) is a strong and widely used catalyst for Friedel-Crafts acylation. numberanalytics.com Other catalysts like ferric chloride (FeCl3) or boron trifluoride (BF3) can also be employed, offering milder reaction conditions. numberanalytics.com
The reaction can proceed via two main pathways depending on the substrate:
C-acylation: This leads to the formation of an aryl ketone, which is the desired product in this synthesis. It is favored under thermodynamic control, typically in the presence of a Lewis acid like AlCl3. ucalgary.ca
O-acylation: This results in the formation of a phenyl ester. It is kinetically favored and can be promoted by acid or base catalysis. ucalgary.calew.ro
The Fries rearrangement can be utilized to convert an O-acylated product to the more stable C-acylated isomer in the presence of AlCl3. ucalgary.ca
Advanced Reaction Conditions and Optimization Protocols
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of catalysts, reagents, and reaction parameters such as temperature, solvent, and pressure.
Catalytic Systems and Reagent Selection
The choice of catalyst is a critical factor in Friedel-Crafts acylation. The strength and selectivity of the Lewis acid can significantly influence the reaction outcome. numberanalytics.com
Table 2: Characteristics of Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Strength | Selectivity | Typical Use Cases |
| Aluminum Chloride (AlCl3) | Strong | Low | General acylation, electron-rich aromatics. numberanalytics.com |
| Ferric Chloride (FeCl3) | Moderate | Moderate | Milder conditions, less reactive aromatics. numberanalytics.com |
| Boron Trifluoride (BF3) | Moderate to Weak | High | Reactions with sensitive functional groups. numberanalytics.com |
Recent advancements have explored the use of other catalytic systems, including ruthenium complexes for ortho-selective C-H acylation of phenols with aldehydes, and zeolite catalysts in the presence of liquid metals to control selectivity towards ester formation. nih.govacs.org
Temperature, Solvent, and Pressure Effects on Reaction Efficacy
The efficacy of both the bromination and acylation steps is highly dependent on the reaction parameters.
Temperature: In bromination, lower temperatures generally favor monobromination and reduce the formation of polybrominated byproducts. youtube.comaskfilo.com For Friedel-Crafts acylation, the optimal temperature depends on the reactivity of the substrate and the catalyst used. For instance, a protocol for a telescoped Friedel-Crafts acylation/reduction reaction specifies an initial temperature of 0 °C. acs.org
Solvent: The polarity of the solvent plays a significant role in bromination. Nonpolar solvents like CS2 or CHCl3 are preferred for selective monobromination of phenols. youtube.comaskfilo.com In contrast, polar solvents like water can lead to the formation of tribromophenol due to the increased activation of the phenol ring. youtube.com The choice of solvent in Friedel-Crafts acylation can also impact the reaction rate and selectivity.
Pressure: While not as commonly varied as temperature and solvent in these specific reactions, pressure can influence reaction rates, particularly in gas-phase reactions. For the bromination of phenol in the gas phase, the ratio of ortho to para-bromophenol increases with temperature. researchgate.net
Control of Stereochemistry and Regioselectivity in Synthesis
The regioselective and stereoselective synthesis of this compound is a nuanced process, primarily revolving around two key transformations: the introduction of the cyclopropyl (B3062369) group and the acylation of the phenolic ring.
Regioselectivity in Friedel-Crafts Acylation:
A plausible and widely utilized method for the synthesis of aryl ketones is the Friedel-Crafts acylation. researchgate.netnih.govnih.gov In the context of this compound, this would likely involve the reaction of 4-bromophenol (B116583) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The directing effects of the hydroxyl (-OH) and bromo (-Br) substituents on the phenol ring are crucial in determining the position of the incoming acyl group.
The hydroxyl group is a potent activating group and an ortho-, para-director, while the bromo group is a deactivating but also an ortho-, para-director. In 4-bromophenol, the para position relative to the hydroxyl group is occupied by the bromine atom. Consequently, the incoming electrophile (the cyclopropanecarbonyl group) is predominantly directed to the ortho position (C2) relative to the hydroxyl group. This inherent directing effect of the substituents provides a high degree of regioselectivity, leading to the desired 2-acylated product. The general preference for ortho-acylation in phenols under Friedel-Crafts conditions is a well-documented phenomenon.
Stereochemistry of the Cyclopropyl Moiety:
The stereochemistry of the cyclopropane (B1198618) ring itself is another critical aspect. If the synthesis starts with a pre-formed cyclopropanecarbonyl chloride, the stereochemistry of the cyclopropane ring is retained in the final product. For syntheses where the cyclopropane ring is constructed on a precursor molecule, methods like the Corey-Chaykovsky reaction offer excellent stereocontrol. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction, involving the addition of a sulfur ylide to an α,β-unsaturated ketone, is known for its diastereoselective nature, typically favoring the trans product. wikipedia.org By choosing the appropriate alkene precursor, the desired stereoisomer of the cyclopropyl group can be obtained.
For instance, the reaction of an appropriate chalcone (B49325) precursor (an α,β-unsaturated ketone) with dimethylsulfoxonium methylide can yield a cyclopropyl ketone with a specific stereochemical configuration. While the specific application to a 4-bromo-2-hydroxyphenyl substituted system would require empirical validation, the principles of the Corey-Chaykovsky reaction suggest a high degree of predictability and control over the stereochemical outcome. core.ac.uk
| Synthetic Step | Methodology | Key Control Element | Expected Outcome |
| Acylation | Friedel-Crafts Acylation | Directing effects of -OH and -Br groups | High regioselectivity for the 2-position |
| Cyclopropanation | Corey-Chaykovsky Reaction | Diastereoselective nature of the reaction | Control over the relative stereochemistry of the cyclopropane ring |
Purification and Isolation Techniques for High-Purity this compound
The isolation of high-purity this compound from the reaction mixture is paramount for its subsequent use. The primary techniques employed are recrystallization and chromatography, often used in conjunction to achieve the desired level of purity.
Recrystallization:
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For brominated phenols and related aromatic ketones, a variety of solvents and solvent mixtures can be considered. google.com
The choice of solvent is often determined empirically. A common approach is to test the solubility of the crude product in a range of solvents of varying polarities. Potential solvent systems could include:
Single Solvents: Ethanol, methanol, toluene, hexane (B92381), or ethyl acetate (B1210297).
Solvent Mixtures: Ethanol/water, hexane/ethyl acetate, or toluene/hexane.
The process involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of well-defined crystals. Impurities, which are either more soluble in the cold solvent or present in smaller quantities, will remain in the mother liquor.
| Solvent/Mixture | Rationale for Use | Potential Outcome |
| Toluene | Good solvent for many aromatic compounds. | May require a co-solvent to reduce solubility upon cooling. |
| Hexane/Ethyl Acetate | A common mixture for compounds of intermediate polarity. | Good for removing both more polar and less polar impurities. |
| Ethanol/Water | A polar solvent system often effective for phenolic compounds. | Can be effective if the compound has some water solubility. |
Chromatography:
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. columbia.edu For this compound, silica (B1680970) gel is a common choice for the stationary phase due to the polar nature of the phenolic hydroxyl group and the ketone.
The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is carefully optimized to achieve good separation between the desired product and any byproducts or unreacted starting materials. Thin-layer chromatography (TTC) is often used to determine the optimal solvent system before performing large-scale column chromatography.
For challenging separations, particularly for isomers with very similar polarities, more advanced chromatographic techniques may be employed: welch-us.comrdd.edu.iq
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be utilized for the purification of phenolic compounds. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as methanol/water or acetonitrile (B52724)/water), is particularly effective for separating compounds with varying degrees of hydrophobicity.
The selection of the appropriate chromatographic technique and conditions depends on the specific impurities present in the crude product.
Mechanistic Investigations of 4 Bromo 2 Cyclopropanecarbonylphenol Chemical Reactivity
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The benzene (B151609) ring in 4-Bromo-2-cyclopropanecarbonylphenol is substituted with a hydroxyl group, a bromine atom, and a cyclopropanecarbonyl group. The interplay of these substituents dictates the rate and regioselectivity of aromatic substitution reactions.
Influence of Substituents on Aromatic Reactivity
The reactivity of the aromatic ring towards electrophiles is primarily governed by the electronic properties of its substituents. The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The bromine (-Br) atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate electron density through resonance. The cyclopropanecarbonyl group is a deactivating group and is meta-directing, as the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.
| Substituent Group | Electronic Effect | Directing Influence |
| Hydroxyl (-OH) | Activating | ortho, para |
| Bromo (-Br) | Deactivating (Inductive), Donating (Resonance) | ortho, para |
| Cyclopropanecarbonyl (-C(O)c-C3H5) | Deactivating | meta |
Directed Aromatic Functionalization Studies
Specific studies on the directed aromatic functionalization of this compound are not readily found. However, based on the directing effects of the substituents, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be predicted to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating cyclopropanecarbonyl group. The bromine at C4 would also direct an incoming electrophile to the C6 position (ortho to Br). Thus, the directing effects of the hydroxyl and bromo groups are cooperative.
Nucleophilic aromatic substitution, on the other hand, is generally difficult on electron-rich aromatic rings unless there are strong electron-withdrawing groups ortho or para to a good leaving group. In this molecule, the bromine atom could potentially act as a leaving group. The presence of the electron-withdrawing cyclopropanecarbonyl group ortho to the bromine could facilitate nucleophilic aromatic substitution at the C4 position under certain conditions, although the activating hydroxyl group would still disfavor this pathway.
Reactions Involving the Cyclopropanecarbonyl Group
The cyclopropanecarbonyl group possesses two reactive sites: the three-membered cyclopropane (B1198618) ring and the carbonyl group.
Ring-Opening Reactions of the Cyclopropane Moiety
The cyclopropane ring is strained and can undergo ring-opening reactions under various conditions, particularly in the presence of acids or electrophiles. The polarization of the C-C bonds in the ring, influenced by the adjacent electron-withdrawing carbonyl group, makes it susceptible to nucleophilic attack as well. Acid-catalyzed ring-opening would likely proceed via protonation of the carbonyl oxygen, followed by cleavage of one of the cyclopropyl (B3062369) C-C bonds to form a more stable carbocation, which can then be trapped by a nucleophile.
Carbonyl Group Reactivity (e.g., Nucleophilic Addition)
The carbonyl group of the cyclopropanecarbonyl moiety is an electrophilic center and is susceptible to nucleophilic addition reactions. Reagents such as organometallics (e.g., Grignard or organolithium reagents) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. Reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would reduce the ketone to a secondary alcohol.
| Reagent Type | Expected Product |
| Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Organolithium Reagent (R-Li) | Tertiary Alcohol |
| Sodium Borohydride (NaBH4) | Secondary Alcohol |
| Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol |
Transformations at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can undergo a variety of transformations. Deprotonation with a base would form a phenoxide ion, which is a strong nucleophile. This phenoxide can then participate in Williamson ether synthesis by reacting with an alkyl halide to form an ether. Esterification can be achieved by reacting the phenol (B47542) with an acid chloride or anhydride (B1165640) in the presence of a base. The hydroxyl group can also direct ortho-lithiation if a suitable directing group is installed, although the inherent acidity of the phenol would need to be addressed first, typically by protection.
| Reaction Type | Reagents | Product |
| Ether Synthesis | Base (e.g., NaOH), Alkyl Halide (R-X) | Phenolic Ether |
| Ester Synthesis | Base (e.g., Pyridine), Acid Chloride (RCOCl) or Anhydride ((RCO)2O) | Phenolic Ester |
Bromine Atom Reactivity: Substitution and Cross-Coupling Reactions (e.g., Palladium(0) Catalysis)
The bromine atom of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. Palladium(0) catalysis is a cornerstone of these transformations, enabling reactions like the Suzuki-Miyaura, Heck, and other related couplings. researchgate.netnih.gov The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. libretexts.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide. nih.gov For a compound like this compound, this reaction would involve its reaction with an arylboronic acid in the presence of a palladium(0) catalyst and a base. The catalytic cycle begins with the oxidative addition of the aryl bromide to the palladium(0) complex, forming a palladium(II) intermediate. libretexts.org Subsequent transmetalation with the boronic acid, facilitated by the base, and final reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. researchgate.net The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and scope. nih.gov
Heck Coupling:
The Heck reaction provides a means to couple the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction also proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) species. libretexts.org The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene, followed by β-hydride elimination to release the product and a palladium-hydride species. libretexts.org The active palladium(0) catalyst is regenerated by the action of a base. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application. organic-chemistry.org
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which are analogous to the expected reactivity of this compound.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good |
| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | H₂O-DMF | High |
| Heck | Aryl Bromides | Ethylene | Pd(OAc)₂ / NISPCDPP | NEt₃ | Dioxane | 60-85 |
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides. This table is based on data from similar compounds and reaction types. mdpi.commdpi.commdpi.com
Intermediate Species Analysis and Transition State Modeling
Understanding the intricate details of reaction mechanisms relies heavily on the characterization of transient intermediate species and the computational modeling of transition states. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of palladium-catalyzed cross-coupling reactions. nih.gov
Oxidative Addition:
The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. libretexts.org Computational models have been developed to predict the reactivity of aryl halides towards oxidative addition. nih.govrsc.org These models consider various molecular descriptors to correlate with the activation energy of this step. nih.gov For substituted bromophenols, the electronic nature of the substituents can influence the energy of the transition state for oxidative addition. The general mechanism involves the formation of a π-complex between the palladium catalyst and the aromatic ring, followed by the insertion of palladium into the carbon-bromine bond. nih.gov
Transmetalation and Reductive Elimination:
In the Suzuki-Miyaura reaction, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. Computational studies have shed light on the role of the base in this process and the nature of the key intermediates. researchgate.netnih.gov The final step, reductive elimination, leads to the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The facility of this step can also be influenced by the electronic and steric properties of the ligands and the coupled groups. nih.gov
Intermediate Species in Heck Reactions:
In the Heck reaction, key intermediates include the arylpalladium(II) halide complex formed after oxidative addition and the subsequent π-alkene complex. libretexts.org Migratory insertion of the alkene into the palladium-carbon bond leads to an alkylpalladium(II) intermediate, which then undergoes β-hydride elimination. The study of these intermediates provides insights into the factors controlling the regioselectivity and stereoselectivity of the reaction.
The table below presents computed activation energies for the oxidative addition of different aryl halides to a palladium(0) complex, illustrating the influence of the halide and substituents on this critical step.
| Aryl Halide | Ligand | Computational Method | Solvent Model | Activation Energy (ΔG‡, kcal/mol) |
| Phenyl Bromide | PPh₃ | DFT | THF | Varies with model |
| 2-Chloropyridine | PCy₃ | DFT (CPCM) | THF | Varies with substituent |
Table 2: Representative Computed Activation Energies for Oxidative Addition. This data is illustrative and based on computational studies of similar aryl halides. nih.govchemrxiv.org
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 2 Cyclopropanecarbonylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
The proton (¹H) NMR spectrum of 4-Bromo-2-cyclopropanecarbonylphenol is anticipated to exhibit a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region would likely display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group is expected to show a doublet, while the proton between the bromo and carbonyl substituents would appear as a doublet of doublets, and the proton ortho to the bromo group as another doublet. The chemical shifts of these aromatic protons would be influenced by the electronic effects of the substituents.
The cyclopropyl (B3062369) protons would present a more complex pattern in the aliphatic region of the spectrum. Due to their diastereotopic nature, the four methylene (B1212753) protons on the cyclopropane (B1198618) ring are expected to be chemically non-equivalent, each giving rise to a distinct signal. These signals would likely appear as complex multiplets due to geminal and vicinal coupling. The methine proton of the cyclopropyl group, adjacent to the carbonyl, would also appear as a multiplet. The phenolic hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Phenolic OH | Variable (e.g., 5.0-8.0) | br s |
| Aromatic H (ortho to OH) | 6.8 - 7.2 | d |
| Aromatic H (between Br and C=O) | 7.5 - 7.8 | dd |
| Aromatic H (ortho to Br) | 7.8 - 8.1 | d |
| Cyclopropyl CH (adjacent to C=O) | 2.0 - 2.5 | m |
| Cyclopropyl CH₂ | 0.8 - 1.5 | m |
Note: This is a predictive table. Actual experimental values may vary. br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Carbon-13 (¹³C) NMR Spectral Analysis
The Carbon-13 (¹³C) NMR spectrum is expected to provide complementary information, revealing the number of unique carbon environments in this compound. The spectrum would likely show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons would resonate in the region of 110-160 ppm, with the carbon bearing the hydroxyl group being the most shielded (upfield) and the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects. The quaternary carbons in the aromatic ring would generally exhibit lower intensity signals. The carbons of the cyclopropyl group would appear in the upfield region of the spectrum, with the methine carbon adjacent to the carbonyl group being more downfield than the methylene carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 195 - 205 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-Br | 115 - 120 |
| Aromatic C-C=O | 130 - 135 |
| Aromatic CH | 118 - 140 |
| Quaternary Aromatic C | 125 - 145 |
| Cyclopropyl CH | 15 - 25 |
| Cyclopropyl CH₂ | 5 - 15 |
Note: This is a predictive table. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be invaluable. Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling networks, connecting adjacent protons, which would be particularly useful for deciphering the complex spin systems of the aromatic and cyclopropyl protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (2-3 bond) correlations between protons and carbons. These experiments, in concert, would allow for the complete and unequivocal assignment of the ¹H and ¹³C NMR spectra.
Solid-State NMR (ssNMR) could provide insights into the molecular structure and dynamics of this compound in the solid state. This would be particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and carbonyl groups.
Correlation of Experimental and Calculated NMR Data
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, theoretical chemical shifts can be obtained. These calculated values can then be correlated with expected experimental data, aiding in the initial interpretation of the spectra. Discrepancies between calculated and potential experimental data can often provide deeper insights into conformational preferences and the influence of intermolecular interactions in the actual sample.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information about molecular conformation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by a number of distinct absorption bands corresponding to the various functional groups present. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of the ketone is expected to appear as a sharp and intense band around 1680-1700 cm⁻¹.
The aromatic C-H stretching vibrations would be observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopropyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic ring would provide information about the substitution pattern. Finally, the C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (cyclopropyl) | 2900 - 3000 | Medium |
| Carbonyl C=O stretch | 1680 - 1700 | Strong, Sharp |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-Br stretch | 500 - 700 | Medium |
Note: This is a predictive table. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations and is used to identify functional groups and elucidate the structure of a molecule. A Raman spectrum for this compound would be expected to show characteristic peaks corresponding to its structural features.
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Carbonyl (C=O) stretching: A strong peak is expected in the region of 1650-1700 cm⁻¹ for the ketone group.
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ range would correspond to the vibrations of the phenyl ring.
Cyclopropyl C-H stretching: Expected around 3000-3100 cm⁻¹, potentially overlapping with aromatic C-H stretches.
Cyclopropyl ring vibrations: Characteristic "breathing" modes of the cyclopropane ring would appear in the fingerprint region.
C-Br stretching: A peak at lower frequencies, typically in the 500-650 cm⁻¹ range, would indicate the carbon-bromine bond.
Without experimental data, a specific data table of Raman shifts and their assignments for this compound cannot be constructed.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₀H₉BrO₂), the molecular weight is approximately 240.0 g/mol and 242.0 g/mol due to the nearly equal abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This would result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring, or the carbonyl group and the phenyl ring.
Loss of CO: A common fragmentation for carbonyl compounds.
Loss of the cyclopropyl group: Cleavage of the C₃H₅ radical.
Loss of Bromine: Cleavage of the C-Br bond.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis separates compounds in a mixture before they are detected by the mass spectrometer. For a pure sample of this compound, GC-MS would provide a chromatogram with a single peak at a specific retention time, and the mass spectrum of that peak would confirm the compound's identity and molecular weight. This technique is particularly useful for analyzing volatile and thermally stable compounds. No GC-MS data for this specific compound has been reported in the available literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is suitable for compounds that are not sufficiently volatile or stable for GC-MS. It would separate the compound from a liquid matrix, and the mass spectrometer would provide data on its molecular weight. Different ionization techniques, such as electrospray ionization (ESI), could be used. spectrabase.com LC-MS is a powerful tool for profiling metabolites and other compounds in complex biological samples. sigmaaldrich.com However, no specific LC-MS studies detailing the analysis of this compound are available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. uni.luresearchgate.net The spectrum of this compound would be expected to show absorptions due to electronic transitions within the aromatic ring and the carbonyl group (chromophores).
π → π* transitions: These high-energy transitions are associated with the conjugated π-system of the benzene ring and would likely result in strong absorption bands in the UV region. libretexts.org
n → π* transitions: This transition involves the non-bonding electrons of the carbonyl oxygen being excited to an anti-bonding π* orbital. researchgate.net These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions.
A data table of absorption maxima (λmax) cannot be provided without experimental results.
X-ray Diffraction (XRD) for Single Crystal Structure Elucidation
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The data from an XRD analysis would also reveal how molecules of this compound are arranged in the crystal lattice. The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal packing would be significantly influenced by intermolecular hydrogen bonds, potentially forming chains, dimers, or more complex networks. researchgate.net Other interactions, such as π–π stacking between the aromatic rings, could also play a role in stabilizing the crystal structure. researchgate.net Without a solved crystal structure, a detailed analysis of these interactions is not possible.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Detailed research findings, including data tables, on the specific DFT characterization of this compound are not available in published literature. This includes the following specific areas of study:
Advanced Research Applications and Derivatization Strategies for 4 Bromo 2 Cyclopropanecarbonylphenol
Role as a Key Intermediate in Complex Organic Synthesis
The unique combination of functional groups in 4-Bromo-2-cyclopropanecarbonylphenol positions it as a significant intermediate in multi-step organic syntheses. Reaction intermediates are crucial molecular entities that are formed from starting materials and are subsequently converted into the final products. The strategic placement of the bromo, hydroxyl, and cyclopropanecarbonyl moieties allows for selective transformations, enabling the construction of intricate molecular architectures.
Precursor for Advanced Pharmaceutical Scaffolds
The cyclopropane (B1198618) ring is a prevalent motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. bldpharm.com The 2-acylphenol structure is also a common core in many biologically active natural products and pharmaceutical agents. Consequently, this compound serves as a promising precursor for novel pharmaceutical scaffolds. The bromine atom can be utilized for cross-coupling reactions to introduce diverse substituents, while the phenolic hydroxyl and carbonyl groups can be modified to build heterocyclic rings or other functional groups common in drug molecules.
Building Block for Agrochemical Compounds
Cyclopropyl (B3062369) ketones are recognized as important intermediates in the synthesis of agrochemicals. The structural rigidity and unique electronic properties of the cyclopropane ring can impart desirable biological activities in crop protection agents. The brominated phenolic portion of this compound can be functionalized to create a variety of derivatives, potentially leading to the discovery of new herbicides, insecticides, or fungicides. The synthesis of such compounds often involves the modification of the aromatic ring and the ketone functionality to optimize efficacy and selectivity.
Synthesis of Specialized Dyes and Pigments
Bromophenols have historically been used as precursors in the synthesis of dyes and pigments. The bromine atom on the aromatic ring of this compound can act as a handle for introducing chromophoric and auxochromic groups, which are responsible for the color and intensity of a dye. The phenolic hydroxyl group also plays a crucial role in the electronic properties of the resulting dye molecule. While direct synthesis of dyes from this specific compound is not widely reported, its structure suggests potential for creating novel colorants with specialized properties.
Applications in Materials Science Research
The reactivity and electronic characteristics of this compound also suggest its potential utility in the field of materials science, particularly in the development of functional organic materials.
Development of Functional Polymers and Monomers
Phenolic compounds are fundamental monomers in the synthesis of various polymers. The hydroxyl group of this compound can be used for polymerization reactions, such as the formation of polyesters or polyethers. The bromine atom and the cyclopropyl ketone group would then be pendant functionalities along the polymer chain, which could be further modified to tune the material's properties, such as thermal stability, solubility, or cross-linking capabilities. The incorporation of the rigid cyclopropyl group could also influence the polymer's morphology and mechanical properties.
Exploration in Non-Linear Optical (NLO) Materials
Organic molecules with specific structural features can exhibit non-linear optical (NLO) properties, which are valuable for applications in optoelectronics and photonics. Chalcone (B49325) derivatives, which share the α,β-unsaturated ketone moiety with this compound (in its potential tautomeric form or as a core structure for further synthesis), are known to possess NLO properties. The presence of an electron-withdrawing carbonyl group and an electron-donating hydroxyl group on the aromatic ring, along with the bromine atom, creates a charge-asymmetric environment that is often conducive to second-harmonic generation (SHG) and other NLO effects. Further derivatization to enhance this donor-acceptor character could lead to the development of new NLO materials based on this scaffold.
Ligand Design in Coordination Chemistry and Catalysis
The molecular architecture of this compound makes it a promising candidate for ligand design in the fields of coordination chemistry and catalysis. The phenolic hydroxyl group and the adjacent carbonyl group can act as a bidentate chelate, coordinating to a metal center. The oxygen atoms of these functional groups can donate lone pairs of electrons to form stable coordination complexes with a variety of transition metals.
The cyclopropyl group can influence the steric and electronic properties of the resulting metal complex, which in turn can modulate its catalytic activity and selectivity. Furthermore, the bromo substituent on the phenyl ring can be used for further functionalization, allowing for the fine-tuning of the ligand's properties. These structural characteristics suggest that ligands derived from this compound could be explored for applications in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions.
Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for the development of new therapeutic agents and chemical probes. This compound serves as a versatile scaffold for the generation of a library of derivatives to probe biological systems. The key to effective SAR studies is systematic structural modification to understand how changes in the molecule's structure affect its biological activity.
The primary sites for derivatization on this compound include:
The Phenolic Hydroxyl Group: This group can be alkylated, acylated, or converted to other functional groups to investigate the importance of the hydroxyl group for biological activity.
The Aromatic Ring: The bromo substituent can be replaced with other groups through cross-coupling reactions, or further substituents can be introduced onto the ring to explore the electronic and steric requirements for activity.
The Cyclopropyl Ketone Moiety: The ketone can be reduced to an alcohol, converted to an imine, or undergo other transformations to assess the role of this functional group.
By systematically synthesizing and testing these derivatives, researchers can build a comprehensive understanding of the pharmacophore and optimize the compound's properties for a specific biological target.
Analytical Method Development for Research Purity and Quantification
Accurate and reliable analytical methods are crucial for the characterization, purification, and quantification of this compound and its derivatives in research settings. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Optimization
The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve good separation, resolution, and peak shape. A reverse-phase HPLC method is generally suitable for a compound of this polarity.
Key parameters for optimization include:
Stationary Phase: A C18 or C8 column is a common starting point.
Mobile Phase: A mixture of an aqueous solvent (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is typically used. The gradient elution, which involves changing the composition of the mobile phase during the run, is often necessary for complex samples.
Flow Rate: Adjusting the flow rate can impact the analysis time and resolution.
Column Temperature: Maintaining a consistent column temperature can improve the reproducibility of the retention times.
Detection Wavelength: The UV detector wavelength should be set to the absorbance maximum of the analyte for optimal sensitivity.
A typical set of optimized HPLC conditions for a related bromophenol is presented in the table below. These parameters would serve as a good starting point for the method development for this compound.
| Parameter | Condition |
| Column | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B to 70% B over 35 minutes |
| Flow Rate | 0.25 mL/min |
| Temperature | 30 °C |
| Detection | 210 nm |
| Injection Volume | 5 µL |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-performance liquid chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.
An optimized HPLC method for this compound can often be transferred to a UPLC system to take advantage of these benefits. The principles of separation are the same, but the method parameters need to be adjusted to accommodate the smaller column dimensions and higher pressures. The gradient time, flow rate, and injection volume are typically scaled down. UPLC is particularly advantageous for high-throughput screening of derivative libraries generated during SAR studies and for the rapid purity assessment of synthesized compounds.
Q & A
Q. What are the key structural features of 4-Bromo-2-cyclopropanecarbonylphenol, and how are they experimentally determined?
Methodological Answer: Structural elucidation typically involves X-ray crystallography for unambiguous confirmation of the cyclopropane ring geometry, bromine substitution pattern, and carbonyl orientation. Single-crystal diffraction data collected at low temperatures (e.g., 113 K) can minimize thermal motion artifacts. Refinement using SHELXL resolves positional and anisotropic displacement parameters. For example:
- Unit Cell Parameters : Similar brominated aryl compounds (e.g., 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide) show monoclinic systems with space group , , , , .
- R Factors : Acceptable refinement metrics (e.g., ) ensure accuracy .
Complementary techniques like NMR and IR spectroscopy validate functional groups (e.g., carbonyl stretch at ~1680 cm).
Q. What synthetic routes are viable for preparing this compound?
Methodological Answer: A two-step approach is common:
Cyclopropanation : React 4-bromo-2-hydroxyacetophenone with a cyclopropane precursor (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., KCO) to form the cyclopropane ring .
Q. How can density-functional theory (DFT) optimize the electronic properties of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and hyperconjugative effects of the bromine and cyclopropane groups . Key steps:
- Geometry Optimization : Minimize energy using Gaussian09 or ORCA.
- Correlation Energy : Apply the Colle-Salvetti functional to improve accuracy for π-π* transitions .
Example Findings : - Bromine’s electron-withdrawing effect reduces HOMO energy by ~1.2 eV compared to non-halogenated analogs.
- Cyclopropane ring strain induces bond angle distortions (~115° vs. ideal 60°), affecting reactivity.
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they mitigated?
Methodological Answer: Disorder in the cyclopropane or bromine positions is common due to thermal motion. Strategies include:
- Low-Temperature Data Collection : Reduces atomic displacement (e.g., 100 K) .
- Multi-Component Refinement : SHELXL’s PART instruction splits disordered atoms into partial occupancy sites .
- Restraints : Apply DFIX and SIMU constraints to bond lengths/angles .
Case Study : For 1-(5-Bromo-2-chlorophenyl)-cyclopropane derivatives, anisotropic refinement lowered from 0.12 to 0.067 .
Q. How does steric hindrance from the cyclopropane ring influence nucleophilic substitution reactions?
Methodological Answer: The cyclopropane’s rigid geometry restricts access to the carbonyl group, altering reactivity:
- Kinetic Studies : Compare reaction rates with non-cyclopropane analogs (e.g., 4-bromoacetophenone) under SNAr conditions (e.g., NaOH/EtOH).
- Computational Modeling : Transition state analysis (IRC in Gaussian) shows increased activation energy (~15 kcal/mol) due to steric clash .
Experimental Example : - Cyclopropane-containing analogs exhibit 50% slower substitution rates with amines compared to straight-chain derivatives .
Q. What spectroscopic techniques best characterize polymorphic forms of this compound?
Methodological Answer: Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
